Cas no 482-35-9 (Isoquercetin)

Isoquercetin structure
Isoquercetin structure
Nom du produit:Isoquercetin
Numéro CAS:482-35-9
Le MF:C21H20O12
Mégawatts:464.3763
MDL:MFCD00017746
CID:329241
PubChem ID:57647673

Isoquercetin Propriétés chimiques et physiques

Nom et identifiant

    • 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3-(b-D-glucopyranosyloxy)-5,7-dihydroxy-
    • Quercetin 3-β-D-glucoside
    • 3,3′,4′,5,7-Pentahydroxyflavone 3-β-glucoside, Isoquercitrin, Quercetin 3-β-D-glucoside
    • ISOQUERCETIN(P)
    • ISOQUERCETIN(P) (AHP Verified)(REQUEST QUOTE) PrintBack
    • ISOQUERCETIN(RG)
    • Isoquercitrin
    • Quercetin 3-glucoside
    • Quercetin 3-O-β-D Glucoside
    • Quercetin-3-O-glucopyranoside
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • Isoquercetrin
    • NSC 115918
    • Q 5
    • Quercetin 3-D-glucoside
    • Quercetin 3-O-glucopyranoside
    • Quercetin 3-O-glucoside
    • Quercetin 3-O-beta-D-glucopyranoside
    • Quercetin 3-O-beta-D-glucoside
    • Quercetin 3-O-beta-D-glycoside
    • Quercetin 3-O-beta-glucoside
    • 2-(3,4-Dihydroxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • [ "Quercetin 3-O-glucoside", " Hirsutrin" ]
    • Isoquercetin
    • Hirsutrin
    • 3-Glucosylquercetin
    • Glucosyl 3-quercetin
    • Quercetol 3-glucoside
    • Quercetol 3-monoglucoside
    • Quercetin 3-monoglucoside
    • Isotrifoliin
    • Quercetin 3-beta-glucoside
    • quercetin-3-glucoside
    • Quercetin 3-beta-O-glucoside
    • quercetin-3-O-glucoside
    • 3-beta-D-Glucosylquercetin
    • 6HN2PC637T
    • CHEB
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one
    • NSC-407304
    • SCHEMBL2286562
    • JYPERIN (HYPEROSIDE)
    • AKOS021983639
    • BCP31552
    • HMS3393B17
    • CHEMBL33027
    • Quercetin-3-O-glucopyranoside [482-35-9]
    • 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-3-(.beta.-D-galactopyranosyloxy)-5,7-dihydroxy-
    • NSC_97331
    • Quercetin 3-O-.beta.-D-galactopyranoside
    • MFCD00808406
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • acs.jmedchem.1c00409_ST.693
    • CAS_97331
    • BDBM86036
    • quercetin-3-O-hexoside
    • HMS3393H17
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl hexopyranoside
    • FT-0686644
    • HMS2220K14
    • B2703-465091
    • SR-01000721663-2
    • DTXSID60859399
    • FT-0603413
    • NS00003276
    • NSC115918
    • Quercetin 3-O-(c)micro-D-galactopyranoside;Quercetin 3-galactoside; Hyperin;Quercetin 3-O-beta-D-galactopyranoside
    • 681028-87-5
    • NSC_5318390
    • MLS000563438
    • HYPEROSIDE (JYPERIN)
    • SMR000232331
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
    • AKOS001482436
    • NSC407304
    • HMS3345A21
    • BDBM513096
    • 7-glucosyl-luteolin
    • SR-01000721663
    • CAS_5318390
    • C05623
    • Quercetin 3-glucopyranoside
    • 2-(3,4-Dihydroxyphenyl)-3-(b-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one, 9CI
    • quercetin-3-o-beta-glucopyranoside
    • QUERCETIN 3-O-GLUCOSIDE (CONSTITUENT OF GINKGO)
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
    • OVSQVDMCBVZWGM-QSOFNFLRSA-N
    • HW2
    • 3-o-beta-d-glucopyranosylquercetin
    • s3842
    • SCHEMBL181306
    • AB00639942-06
    • Quercetin 3- beta -D-glucoside
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(beta-D-glucopyranosyloxy)-
    • PDSP2_001347
    • Quercetin-3-O-beta-D-galactopyranoside
    • DB12665
    • QUERCETIN 3beta-GLUCOSIDE
    • ISOQUERCITRIN [MI]
    • Quercetin 3-ss-D-glucoside
    • 4H-1-BENZOPYRAN-4-ONE, 2- (3,4-DIHYDROXYPHENYL)-3- (SS-D-GLUCOFURANOSYLOXY)-5,7-DIHYDROXY-
    • Isoquercetin, (-)-
    • cid_5280804
    • quercetin glucoside
    • CONTIGOSIDE B
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • Quercetin 3-b-D-glucoside
    • Isoquercitrin (6)
    • NSC-115918
    • CHEMBL250450
    • QUERCETIN 3-O-GLUCOPYRANOSIDE [WHO-DD]
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
    • Q6086296
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one
    • quercetin-3-beta-glucopyranoside
    • HY-N1445
    • CCG-100967
    • UNII-6HN2PC637T
    • CHEBI:68352
    • 3',4',5,7-TETRAHYDROXYFLAVONE-3-beta-D-GLUCOPYRANOSIDE
    • HMS2051B17
    • 3,3',4',5,7-Pentahydroxyflavone 3-beta-glucoside
    • IQC-950AN
    • Quercetin 3.beta.-glucoside
    • NS00069794
    • NC00217
    • 3',4',5,7-TETRAHYDROXYFLAVONE-3-.BETA.-D-GLUCOPYRANOSIDE
    • quercetin -3-O-beta-D-galactopyranoside
    • CCRIS 9340
    • Quercetin 3-glucoside, analytical standard
    • Glucosyl-3-quercetin
    • 482-35-9
    • 4H-1-BENZOPYRAN-4-ONE, 2-(3,4-DIHYDROXYPHENYL)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-5,7-DIHYDROXY-
    • ACon1_002134
    • Isoquercitrin, primary pharmaceutical reference standard
    • QUERCETIN 3-O-GLUCOSIDE (CONSTITUENT OF GINKGO) [DSC]
    • cid_5378597
    • AKOS015896729
    • Quercetin 3-beta-D-glucoside
    • BRD-K73991644-001-01-7
    • 3,3'',4'',5,7-pentahydroxyflavone-3-beta-O-glucoside
    • QUERCETIN-3-O-.BETA.-D-GLUCOSIDE
    • Quercetin 3-O-b-D Glucoside
    • BDBM153265
    • 3-glucoside isoquercitrin
    • AS-35335
    • Ronacare isoquercetin
    • 3-O-.BETA.-D-GLUCOPYRANOSYLQUERCETIN
    • MLS001424096
    • 3,3',4',5,7-Pentahydroxyflavone 3-A-glucoside
    • QUERCETIN-3-.BETA.-GLUCOPYRANOSIDE
    • 3-Glucopyranosyloxy-3',4',5,7-tetrahydroxyflavone
    • MFCD00017746
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
    • 4H-1-BENZOPYRAN-4-ONE, 2-(3,4-DIHYDROXYPHENYL)-3-(SS-D-GLUCOFURANOSYLOXY)-5,7-DIHYDROXY-
    • Quercetin 3-O-.beta.-D-glucopyranoside
    • A871939
    • BDBM50241354
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-phenyl)-3-(.beta.-D-glucofuranosyloxy)-5,7-dihydroxy-
    • 2-(3,4-Dihidroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • CS-0016884
    • 4-18-00-03493 (Beilstein Handbook Reference)
    • hydroside
    • ISOQUERCETIN [INCI]
    • Q-100268
    • BRN 0100989
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl beta-D-glucopyranoside
    • PDSP1_001363
    • 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-
    • 2-(3,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-chromen-4-one
    • SMR000466391
    • Quercetin 3-beta-D-glucoside, >=90% (HPLC)
    • MLS000759532
    • Quercetin-3-glucose
    • GLXC-13304
    • ISOQUERCITRIN?
    • Hyperin
    • MDL: MFCD00017746
    • Piscine à noyau: 1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1
    • La clé Inchi: OVSQVDMCBVZWGM-QSOFNFLRSA-N
    • Sourire: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O
    • BRN: 0100989

Propriétés calculées

  • Qualité précise: 464.095476g/mol
  • Charge de surface: 0
  • XLogP3: 0.4
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 12
  • Nombre de liaisons rotatives: 4
  • Masse isotopique unique: 464.095476g/mol
  • Masse isotopique unique: 464.095476g/mol
  • Surface topologique des pôles: 207Ų
  • Comptage des atomes lourds: 33
  • Complexité: 758
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Poids moléculaire: 464.4

Propriétés expérimentales

  • L'odeur: SOLN OF GOOD GRADES ARE PRACTICALLY ODORLESS
  • Stability Shelf Life: EMULSIONS PREPD WITH ACACIA ARE STABLE OVER WIDE PH RANGE
  • Viscosity: VISCOSITIES OF GUM ARABIC SOLN ARE RELATIVELY LOW WITH A VISCOSITY OF 200 CPS HAVING BEEN REPORTED FOR 30% SOLN; MAX VISCOSITY IS ATTAINED @ PH 6-7 WITH ONLY GRADUAL CHANGE OVER PH RANGE 5-10; VISCOSITY INCR GRADUALLY AS CONCN IS INCR UP TO 20-25%, @ WHICH POINT MORE MARKED INCR TAKES PLACE; VISCOSITY OF GUM ARABIC SOLN DECR WITH TEMP
  • Taste: SOLN OF GOOD GRADES ARE PRACTICALLY TASTELESS
  • Couleur / forme: Yellow powder
  • Dense: 1.87
  • Point d'ébullition: 872.6°C at 760 mmHg
  • Point d'éclair: 307.4°C
  • Indice de réfraction: 1.803
  • Le PSA: 210.51000
  • Le LogP: -0.53890
  • Pression de vapeur: 0.0±0.3 mmHg at 25°C

Isoquercetin Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302-H315-H319-H335
  • Déclaration d'avertissement: P261-P301+P312-P302+P352-P304+P340-P305+P351+P338
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Instructions de sécurité: 24/25
  • Carte FOCA taille f:10-23
  • RTECS:DJ2982500
  • Identification des marchandises dangereuses: Xi
  • Conditions de stockage:−20°C

Isoquercetin PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A678611-1mg
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
482-35-9 95%
1mg
$5.0 2024-07-19
Ambeed
A678611-5g
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
482-35-9 95%
5g
$468.0 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S0754-25 mg
Isoquercitrin
482-35-9 99.29%
25mg
¥1473.00 2021-09-23
ChemFaces
CFN98753-20mg
Isoquercitrin
482-35-9 >=98%
20mg
$40 2023-09-19
TRC
Q509495-50mg
Quercetin 3-O-b-D Glucoside
482-35-9
50mg
$ 138.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S0754-1 mL * 10 mM (in DMSO)
Isoquercetin
482-35-9 99.29%
1 mL * 10 mM (in DMSO)
¥500.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0793-1000mg
Isoquercitrin
482-35-9 98%
1000mg
$160 2023-09-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Q887806-10mg
Quercetin 3-β-D-glucoside
482-35-9 ≥90% (HPLC)
10mg
¥280.00 2022-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001568
Isoquercitroside
482-35-9 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
ChemScence
CS-0016884-25mg
Isoquercetin
482-35-9 99.87%
25mg
$176.0 2022-04-27

Isoquercetin Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 5 d, 25 °C
Référence
Glycosylation and malonylation of quercetin, epicatechin, and catechin by cultured plant cells
Shimoda, Kei; Otsuka, Takanao; Morimoto, Yoko; Hamada, Hatsuyuki; Hamada, Hiroki, Chemistry Letters, 2007, 36(10), 1292-1293

Isoquercetin Raw materials

Isoquercetin Preparation Products

Isoquercetin Fournisseurs

Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
(CAS:482-35-9)Isoquercitrin
Numéro de commande:TB04000
État des stocks:in Stock
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Pureté:>98%
Dernières informations tarifaires mises à jour:Tuesday, 21 January 2025 17:57
Prix ($):price inquiry

Isoquercetin Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:482-35-9)Isoquercetin
A871939
Pureté:99%/99%
Quantité:1g/5g
Prix ($):178.0/351.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:482-35-9)Isoquercitrin
CRN0021
Pureté:≥98%
Quantité:5mg/20mg/50mg
Prix ($):Enquête